molecular formula C15H28O4 B14014502 Pentane-1,5-diyl bis(2,2-dimethylpropanoate) CAS No. 6624-67-5

Pentane-1,5-diyl bis(2,2-dimethylpropanoate)

Cat. No.: B14014502
CAS No.: 6624-67-5
M. Wt: 272.38 g/mol
InChI Key: SHICBGOGXWYPFS-UHFFFAOYSA-N
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Description

Pentane-1,5-diyl bis(2,2-dimethylpropanoate) is an organic compound with the molecular formula C15H28O4. It is characterized by its ester functional groups and a pentane backbone. This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentane-1,5-diyl bis(2,2-dimethylpropanoate) typically involves esterification reactions. One common method is the reaction between pentane-1,5-diol and 2,2-dimethylpropanoic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of pentane-1,5-diyl bis(2,2-dimethylpropanoate) may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and efficient separation techniques, such as distillation, ensures the production of high-quality ester.

Chemical Reactions Analysis

Types of Reactions

Pentane-1,5-diyl bis(2,2-dimethylpropanoate) undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield pentane-1,5-diol and 2,2-dimethylpropanoic acid.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, typically in the presence of a catalyst like sodium methoxide.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

    Transesterification: Sodium methoxide, methanol.

Major Products

    Hydrolysis: Pentane-1,5-diol and 2,2-dimethylpropanoic acid.

    Reduction: Pentane-1,5-diol and 2,2-dimethylpropanol.

    Transesterification: New ester and alcohol.

Scientific Research Applications

Pentane-1,5-diyl bis(2,2-dimethylpropanoate) has several applications in scientific research:

Mechanism of Action

The mechanism of action of pentane-1,5-diyl bis(2,2-dimethylpropanoate) depends on its application. In polymer chemistry, the ester groups react with other monomers to form long polymer chains. In flame-retardant materials, the compound decomposes at high temperatures to form a protective char layer, preventing the spread of flames .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentane-1,5-diyl bis(2,2-dimethylpropanoate) is unique due to its dual ester functional groups, which provide versatility in chemical reactions and applications. Its stability and resistance to thermal degradation make it particularly valuable in the development of flame-retardant materials.

Properties

CAS No.

6624-67-5

Molecular Formula

C15H28O4

Molecular Weight

272.38 g/mol

IUPAC Name

5-(2,2-dimethylpropanoyloxy)pentyl 2,2-dimethylpropanoate

InChI

InChI=1S/C15H28O4/c1-14(2,3)12(16)18-10-8-7-9-11-19-13(17)15(4,5)6/h7-11H2,1-6H3

InChI Key

SHICBGOGXWYPFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OCCCCCOC(=O)C(C)(C)C

Origin of Product

United States

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